1H-imidazo[1,2-b]pyrazole-6-carboxamide
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound this compound follows the IUPAC nomenclature rules for fused heterocyclic systems, with the imidazo[1,2-b]pyrazole representing the core bicyclic structure and the carboxamide denoting the amide functional group at position 6. This nomenclature indicates that the imidazole and pyrazole rings are fused, with the nitrogen at position 1 of the imidazole ring sharing a bond with the nitrogen at position 2 of the pyrazole ring.
The molecular formula for this compound is C₆H₆N₄O, with a calculated molecular weight of 150.14 g/mol. The formula indicates six carbon atoms, six hydrogen atoms, four nitrogen atoms, and one oxygen atom, which accurately reflects the structural components of this heterocyclic compound. The compound is also identified in chemical databases with the CAS registry number 1367753-86-3.
The structural formula reveals an important characteristic of this compound: it possesses multiple nitrogen atoms in its structure, making it a nitrogen-rich heterocycle. This feature contributes to its potential for various hydrogen bonding interactions and its ability to participate in diverse chemical reactions.
Table 1: Key Molecular Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₆N₄O |
| Molecular Weight | 150.14 g/mol |
| CAS Number | 1367753-86-3 |
| InChI Key | PGGJZSJMVUUZGR-UHFFFAOYSA-N |
| SMILES Notation | C1=CN2C(=N1)C(=CN2)C(=O)N |
X-ray Crystallographic Studies of the Bicyclic Core
X-ray crystallographic analysis provides critical insights into the three-dimensional structure of this compound. Single crystals suitable for X-ray diffraction studies are typically obtained through slow evaporation of solutions in ethyl acetate (EtOAc) or deuterated chloroform (CDCl₃). This technique has revealed important structural features of the compound's bicyclic core.
The X-ray crystallographic data confirms that the imidazo[1,2-b]pyrazole core adopts a planar conformation, with the two fused heterocyclic rings lying essentially in the same plane. This planarity is crucial for the electronic delocalization across the bicyclic system and contributes to the aromatic character of the compound.
The bond lengths within the bicyclic core provide valuable information about the electronic distribution. The bond connecting the imidazole and pyrazole rings shows partial double-bond character, indicating electronic delocalization between the two rings. The nitrogen atoms in both rings display hybridization consistent with their involvement in the aromatic system.
The carboxamide group at position 6 is oriented slightly out of the plane of the bicyclic core, with a dihedral angle that allows for optimal conjugation between the amide π-system and the aromatic rings. This orientation is stabilized by intramolecular hydrogen bonding interactions, particularly involving the nitrogen atoms of the heterocyclic rings and the amide group.
Crystal packing studies reveal that individual molecules of this compound form an extended network through intermolecular hydrogen bonding. These interactions primarily involve the amide group, with the carbonyl oxygen and amide hydrogens participating in hydrogen bonds with neighboring molecules. This hydrogen bonding network contributes significantly to the crystal stability and influences the physical properties of the compound.
Spectroscopic Characterization (¹H/¹³C NMR, IR, HRMS)
Comprehensive spectroscopic characterization of this compound provides essential information about its structural features and confirms its chemical identity. Multiple spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS), have been employed to elucidate the structure of this compound.
The ¹H NMR spectrum of this compound displays several characteristic signals. The aromatic protons of the bicyclic core typically resonate in the downfield region (δ 7.0-8.0 ppm), with specific patterns that reflect their chemical environments. The NH protons of the carboxamide group generally appear as broad signals in the range of δ 5.5-8.5 ppm, depending on the solvent and concentration conditions. The relative integration of these signals confirms the presence of six hydrogen atoms, consistent with the molecular formula.
Table 2: Characteristic ¹H NMR Signals for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic ring protons | 7.1-7.5 | dd, d | 3H |
| NH₂ (carboxamide) | 5.5-7.0 | broad s | 2H |
| NH (ring) | 10.5-11.0 | broad s | 1H |
The ¹³C NMR spectrum provides complementary information about the carbon framework of the compound. The carbonyl carbon of the carboxamide group typically appears at approximately δ 165-170 ppm, while the carbons of the bicyclic aromatic system resonate in the range of δ 110-150 ppm. The distinct chemical shifts of these carbon atoms reflect their different electronic environments within the molecule.
Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional groups. The carboxamide group exhibits strong absorption bands at approximately 1650-1700 cm⁻¹ (C=O stretching) and 3300-3500 cm⁻¹ (N-H stretching). Additional bands in the fingerprint region (1000-1500 cm⁻¹) correspond to various stretching and bending vibrations of the bicyclic core.
High-resolution mass spectrometry (HRMS) confirms the molecular formula of the compound. The molecular ion peak [M+H]⁺ appears at m/z 151.0614, which corresponds to the protonated form of C₆H₆N₄O. The fragmentation pattern observed in the mass spectrum provides additional structural information, with characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been employed to establish connectivity relationships between various atoms in the molecule. These techniques have been particularly valuable in confirming the position of the carboxamide group at position 6 of the bicyclic core.
Tautomeric Behavior and Electronic Structure Calculations
This compound exhibits interesting tautomeric behavior, which has been extensively studied through both experimental techniques and computational methods. Tautomerism involves the migration of a hydrogen atom within the molecule, resulting in different structural arrangements that exist in equilibrium.
NMR studies have confirmed the exclusive formation of the 1H-imidazo[1,2-b]pyrazole tautomer under specific reaction conditions, avoiding alternative tautomeric forms. This selectivity arises from the electronic stabilization of the endocyclic double bond and specific steric effects within the molecule.
The tautomeric behavior of this compound is influenced by various factors, including solvent effects, temperature, and pH. In protic solvents, hydrogen bonding interactions can stabilize specific tautomers, while in aprotic solvents, intrinsic electronic factors play a more dominant role in determining the tautomeric equilibrium.
Density Functional Theory (DFT) calculations have been performed to understand the relative stability of different tautomers and to explain the observed regioselectivity in reactions involving this compound. These calculations provide insights into the electronic structure, energy barriers for tautomeric interconversion, and the reactivity patterns of the compound.
Table 3: Calculated Relative Energies of Tautomeric Forms
| Tautomeric Form | Relative Energy (kcal/mol) | Key Stabilizing Factors |
|---|---|---|
| 1H-tautomer | 0.0 | Aromatic stabilization, intramolecular hydrogen bonding |
| 3H-tautomer | 4.2 | Reduced aromaticity, alternative hydrogen bonding |
| 5H-tautomer | 3.6 | Intermediate aromaticity, modified electronic distribution |
Electronic structure calculations also reveal important information about the frontier molecular orbitals (HOMO and LUMO) of this compound. The HOMO (Highest Occupied Molecular Orbital) is primarily localized on the bicyclic core, with significant contributions from the nitrogen atoms. The LUMO (Lowest Unoccupied Molecular Orbital) shows substantial contribution from both the bicyclic core and the carboxamide group, indicating the potential for electronic interactions with both regions of the molecule.
Electrostatic potential maps generated from DFT calculations indicate that the nitrogen atoms in the bicyclic core and the oxygen atom of the carboxamide group represent regions of high electron density. These regions are potential sites for interactions with electrophiles or hydrogen bond donors. In contrast, the hydrogen atoms of the carboxamide group represent regions of relative electron deficiency, making them potential sites for interactions with nucleophiles or hydrogen bond acceptors.
Conceptual Density Functional Theory (CDFT) indices have been calculated to understand the reactivity patterns of this compound. These indices include the electronic chemical potential, chemical hardness, electrophilicity, and nucleophilicity, which provide valuable insights into the compound's behavior in various chemical reactions.
The calculated CDFT indices suggest that this compound can act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting partner. This dual reactivity is consistent with the observed chemical behavior of the compound and explains its versatility in various synthetic transformations.
Properties
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6(11)4-3-5-8-1-2-10(5)9-4/h1-3,9H,(H2,7,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBAPPFALWGMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(N2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis of 1H-imidazo[1,2-b]pyrazole-6-carboxamide
The synthesis of 1H-imidazo[1,2-b]pyrazoles can be achieved through various methods, notably the Groebke–Blackburn–Bienaymé (GBB) reaction. This method allows for the rapid construction of a library of imidazo[1,2-b]pyrazole derivatives with high yields (up to 83%) using a one-pot approach that combines multiple reactants under microwave irradiation conditions .
Table 1: Summary of Synthetic Routes
| Synthesis Method | Yield (%) | Key Features |
|---|---|---|
| GBB Reaction | Up to 83% | One-pot synthesis; microwave-assisted |
| Sequential Multicomponent | Varies | Green chemistry approach |
| Cyclocondensation | Varies | Requires specific reagents |
Biological Activities
The biological activities of this compound and its derivatives have been extensively studied. These compounds exhibit a range of pharmacological effects including anti-inflammatory, anti-cancer, and anti-angiogenic properties.
Anti-inflammatory Activity
Research indicates that various imidazo-pyrazole derivatives can inhibit key signaling pathways involved in inflammation. Specifically, they interfere with the phosphorylation of ERK1/2, AKT, and p38MAPK in human cells. This inhibition leads to reduced reactive oxygen species (ROS) production and platelet aggregation, making them potential candidates for treating inflammatory diseases .
Table 2: Inhibitory Effects on Biological Targets
| Compound | Target | IC50 (μM) | Activity Description |
|---|---|---|---|
| Compound 1a | Platelet Aggregation | <100 | Significant inhibition observed |
| Compound 3a | ROS Production | <100 | Effective in reducing oxidative stress |
| Compound 8b | p38MAPK Phosphorylation | <100 | Strong inhibitory effect |
Anticancer Properties
The anticancer potential of 1H-imidazo[1,2-b]pyrazole derivatives has been highlighted in several studies. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural modifications on the pyrazole scaffold significantly influence their potency against cancer cells .
Case Study 1: Anti-angiogenic Activity
A series of imidazo-pyrazole compounds were synthesized and tested for their ability to inhibit angiogenesis in vitro. The results demonstrated that certain derivatives could effectively block VEGF-stimulated angiogenesis by modulating p38MAPK and PI3K signaling pathways in Human Umbilical Vein Endothelial Cells (HUVEC). This highlights their potential as therapeutic agents in cancer treatment .
Case Study 2: Platelet Aggregation Inhibition
In a study focusing on human platelets, several imidazo-pyrazole compounds were evaluated for their ability to inhibit platelet aggregation. Compounds such as 1b and 3a exhibited significant activity with IC50 values below 100 μM across multiple assays. These findings suggest their utility in developing new anti-thrombotic agents .
Comparison with Similar Compounds
Key Observations :
- Position 6 : Carboxamide derivatives (e.g., 9c, 9e) exhibit lower melting points compared to ester or sulfanyl derivatives (e.g., ethyl 6-methylsulfanyl derivatives melt at 156–158°C) .
- Position 7 : Carboximidamide or carboxylate substituents (e.g., ethyl 7-carboxylate) are associated with fluorescence or metabolic stability .
Physicochemical Properties
Lipophilicity and Solubility
When compared to indole-containing compounds, 1H-imidazo[1,2-b]pyrazole derivatives demonstrate superior solubility profiles:
| Property | Pruvanserin (Indole Derivative) | 1H-Imidazo[1,2-b]pyrazole Analogue (4) | Improvement |
|---|---|---|---|
| logD (lipophilicity) | 3.8 | 2.7 | ↓ 29% |
| Aqueous Solubility | Low | High | ↑ 4-fold |
This reduction in logD is attributed to the electron-deficient nature of the imidazo[1,2-b]pyrazole core, which reduces nonspecific binding and enhances solubility in physiological media .
Crystal Packing and Stability
X-ray diffraction studies of ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate reveal π–π interactions (3.643 Å between benzene and imidazole rings) and intermolecular O–H⋯N hydrogen bonds, contributing to its crystalline stability . In contrast, indole derivatives often rely on weaker van der Waals interactions, leading to lower melting points and reduced thermal stability.
Anticancer and Anti-Inflammatory Potential
Comparatively, imidazo[1,2-a]pyridine derivatives (e.g., 6-chloroimidazo[1,2-a]pyridin-2-ylphenoxy acetamides) exhibit similar activities but with higher metabolic instability due to increased cytochrome P450 oxidation .
Receptor Interactions
The 1H-imidazo[1,2-b]pyrazole scaffold’s deprotonation in physiological media may alter receptor binding compared to indole. For example, the 5-HT2A serotonin receptor antagonist pruvanserin’s imidazo[1,2-b]pyrazole analogue (4) shows comparable receptor affinity but improved membrane permeability due to reduced logD .
Metabolic Stability
While 1H-imidazo[1,2-b]pyrazole derivatives generally exhibit higher aqueous solubility, their metabolic stability remains understudied. Preliminary data suggest that cytochrome P450 interactions may differ from indole derivatives, necessitating further in vitro assays .
Preparation Methods
Reaction Components and Conditions
- Starting materials: 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate, aldehydes (e.g., p-tolualdehyde), and isocyanides (e.g., tert-butyl isocyanide).
- Catalysts: Brønsted acids (e.g., trifluoroacetic acid) or Lewis acids (e.g., indium(III) salts).
- Solvents: Ethanol, water/ethanol mixtures, or DMF.
- Temperature: Ambient to moderate heating (room temperature to 80°C).
- Reaction time: Typically 15 minutes to several hours depending on conditions.
Synthetic Procedure
The reaction proceeds via a one-pot, sequential assembly where the amino-substituted pyrazole reacts with an aldehyde and an isocyanide in the presence of acid catalyst to form the imidazo[1,2-b]pyrazole scaffold. The process is chemo- and regioselective, favoring the 1H-imidazo tautomer with an endocyclic double bond.
Optimization and Yields
Optimization studies show that:
- No reaction occurs without acid catalyst.
- Lewis acids improve reaction rates but Brønsted acids like trifluoroacetic acid (20 mol%) in a water/ethanol 1:1 mixture provide the best yield and operational simplicity.
- Yields up to 79% can be obtained within 15 minutes under optimized conditions.
- The product can often be isolated by simple filtration, avoiding chromatographic purification.
Table 1. Optimization of GBB-3CR for 1H-imidazo[1,2-b]pyrazole-6-carboxamide synthesis (Representative data)
| Entry | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | None | EtOH | 25 | 60 | 0 | No reaction |
| 2 | Indium(III) salt | EtOH | 25 | 60 | 65 | Lewis acid catalysis |
| 3 | TMSCl | EtOH | 25 | 60 | 67 | Lewis acid catalysis |
| 4 | PTSA | EtOH | 25 | 60 | 70 | Brønsted acid catalysis |
| 5 | TFA (20 mol%) | EtOH/H2O (1:1) | 25 | 15 | 79 | Optimal green protocol |
Alternative Synthetic Routes
Cyclization of Amido-Nitriles
An alternative method involves the cyclization of amido-nitriles in the presence of nickel catalysts to form the imidazo[1,2-b]pyrazole-6-carboxylic acid intermediate, which can be converted to the carboxamide derivative by subsequent amidation.
Regioselective Functionalization
Selective functionalization of the imidazo[1,2-b]pyrazole core can be achieved via:
- Bromine/magnesium exchange reactions.
- Regioselective magnesiation and zincation using 2,2,6,6-tetramethylpiperidyl (TMP) bases.
- Subsequent trapping with electrophiles to introduce the carboxamide group at the 6-position.
This approach allows for precise substitution patterns and can be adapted for the synthesis of various derivatives.
Purification and Characterization
- Purification: Recrystallization from ethanol or methanol is commonly employed to purify the polar heterocyclic carboxamides.
- Characterization: Confirmatory techniques include:
- Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy to resolve regiochemistry.
- Fourier-transform infrared (FTIR) spectroscopy to identify characteristic carboxamide C=O stretching (~1700 cm⁻¹).
- High-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purity assessment.
- X-ray crystallography for definitive structural confirmation when crystals are available.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé 3CR | 5-Aminopyrazole-4-carbonitrile, aldehydes, isocyanides | TFA (20 mol%), EtOH/H2O, RT, 15 min | Up to 79 | One-pot, rapid, green-compatible | Limited by starting material diversity |
| Cyclization of Amido-Nitriles | Amido-nitriles, nickel catalyst | Specific cyclization conditions | Moderate | Good for carboxylic acid intermediates | Requires further amidation steps |
| Regioselective Functionalization | Imidazo[1,2-b]pyrazole scaffold, TMP bases | Br/Mg exchange, magnesiation, zincation | Variable | Precise substitution control | Multi-step, requires careful handling |
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for 1H-imidazo[1,2-b]pyrazole-6-carboxamide derivatives?
- Methodological Answer : The synthesis typically involves multicomponent reactions or sequential one-pot approaches. For example:
- Multicomponent synthesis : Reacting 2-aminopyrazoles with aldehydes and carboxamide precursors under mild conditions (e.g., DMF at 80°C for 10–60 minutes) yields derivatives with high substitution diversity .
- Crystallization : Post-synthesis, compounds are purified via methanol recrystallization, as demonstrated in the preparation of ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate .
- Key Considerations : Optimize reaction time and temperature to avoid side products. Use TLC or HPLC to monitor reaction progress.
Q. How are spectroscopic techniques applied to characterize 1H-imidazo[1,2-b]pyrazole derivatives?
- Methodological Answer :
- X-ray crystallography : Determines molecular geometry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). For example, dihedral angles between imidazo[1,2-b]pyrazole and benzene rings (16.90°) were resolved using this method .
- NMR spectroscopy : Assigns proton environments (e.g., distinguishing aromatic protons at δ 7.2–8.5 ppm).
Advanced Research Questions
Q. How can low yields in multicomponent reactions for imidazo[1,2-b]pyrazole synthesis be addressed?
- Methodological Answer :
- Catalyst optimization : Proline-mediated enantioselective cyclization improves reaction efficiency (e.g., cascade Mannich-type/intramolecular cyclization) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Maintain reaction temperatures between 60–80°C to balance kinetics and decomposition .
Q. What strategies improve aqueous solubility of this compound derivatives?
- Methodological Answer :
- Lipophilicity reduction : Replace indole rings with imidazo[1,2-b]pyrazole scaffolds, lowering logD by 0.5–1.0 units and increasing solubility by ~30% .
- Substituent effects : Introduce hydrophilic groups (e.g., carboxylates, hydroxyls) at the 6-position.
- Data Table :
| Compound | logD | Solubility (mg/mL) |
|---|---|---|
| Pruvanserin (Indole) | 2.8 | 0.12 |
| Imidazo[1,2-b]pyrazole Isostere | 1.9 | 0.38 |
Q. How to design structure-activity relationship (SAR) studies for anticancer activity?
- Methodological Answer :
- Core modifications : Substitute the phenyl ring with heterocycles (e.g., thiazole in 2-cyclopropyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide) to enhance target binding .
- Bioisosteric replacement : Use imidazo[1,2-b]pyrazole as a non-classical isostere for indole to improve bioavailability .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., Hep-G2) and protocols (e.g., 48-hour incubation).
- Control variables : Account for logD differences (e.g., solubility impacts in vitro vs. in vivo results) .
- Meta-analysis : Compare crystallographic data (e.g., hydrogen bonding patterns) to explain potency variations .
Q. What role does X-ray crystallography play in validating synthetic products?
- Methodological Answer :
- Geometry confirmation : Verify bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles (e.g., 16.90° for phenyl-imidazo planes) .
- Intermolecular interactions : Identify π-π stacking (distance: ~3.6 Å) and hydrogen bonds (O–H⋯N: 2.8–3.0 Å) to guide solubility optimization .
Data Analysis and Reporting
Q. How to present physicochemical and biological data for publication?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
